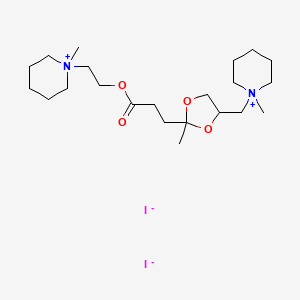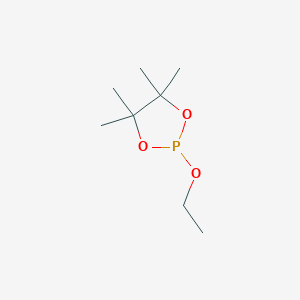
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing both oxygen and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane typically involves the reaction of phosphorus trichloride with ethylene glycol in the presence of a base, followed by the introduction of ethoxy groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted dioxaphospholanes, depending on the specific reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, or as a catalyst in certain chemical reactions. The pathways involved often include the formation of intermediate species that facilitate the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in structure but contains a chlorine atom instead of an ethoxy group.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boron atom instead of phosphorus and a methoxy group instead of an ethoxy group.
2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine: Contains a pyridine ring and a boron atom instead of phosphorus.
Uniqueness
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is unique due to its specific combination of ethoxy groups and a dioxaphospholane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research.
Eigenschaften
CAS-Nummer |
38206-24-5 |
|---|---|
Molekularformel |
C8H17O3P |
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C8H17O3P/c1-6-9-12-10-7(2,3)8(4,5)11-12/h6H2,1-5H3 |
InChI-Schlüssel |
ZVWZJPWCARTESN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP1OC(C(O1)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)

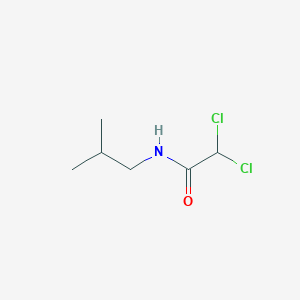
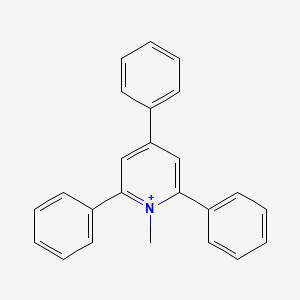


![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
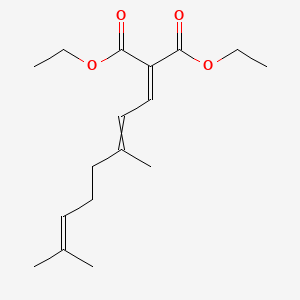
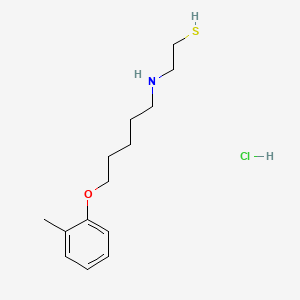

![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)

